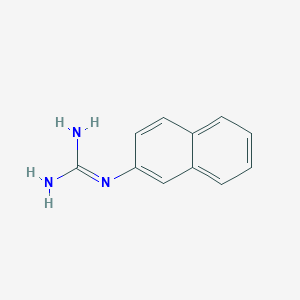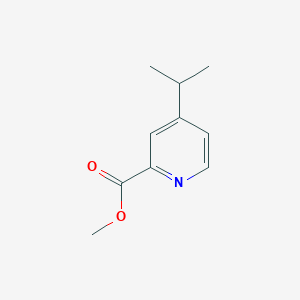![molecular formula C7H4ClN3O2 B13680148 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a benzene ring, along with a carboxylic acid group and a chlorine atom at specific positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with sodium azide, followed by reduction and subsequent cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
化学反应分析
Types of Reactions: 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the carboxylic acid group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles .
科学研究应用
5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s efficacy .
相似化合物的比较
Benzotriazole: Similar in structure but lacks the chlorine atom and carboxylic acid group.
5-Chloro-1H-benzotriazole: Similar but lacks the carboxylic acid group.
1H-benzo[d][1,2,3]triazole-6-carboxylic acid: Similar but lacks the chlorine atom.
Uniqueness: 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical properties and potential biological activities. This combination allows for a broader range of chemical reactions and applications compared to its analogs .
属性
分子式 |
C7H4ClN3O2 |
|---|---|
分子量 |
197.58 g/mol |
IUPAC 名称 |
6-chloro-2H-benzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
InChI 键 |
QWSJWXDDOLXZRV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC2=NNN=C21)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)

![Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13680076.png)

![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)



![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
![6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13680114.png)



